molecular formula C5H11ClO2 B8611118 5-Chloro-1,4-pentanediol

5-Chloro-1,4-pentanediol

Cat. No.: B8611118
M. Wt: 138.59 g/mol
InChI Key: XFIIZVMUSDFILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,4-pentanediol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated diol, meaning it contains both hydroxyl (-OH) groups and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-1,4-pentanediol can be synthesized through several methods. One common approach involves the chlorination of pentane-1,4-diol. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the substitution of a hydrogen atom with a chlorine atom .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,4-pentanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaOH, KOtBu, or other nucleophiles.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Chloro-1,4-pentanediol exerts its effects depends on the specific reaction it undergoes. For example:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-1,4-pentanediol is unique due to the presence of both hydroxyl groups and a chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H11ClO2

Molecular Weight

138.59 g/mol

IUPAC Name

5-chloropentane-1,4-diol

InChI

InChI=1S/C5H11ClO2/c6-4-5(8)2-1-3-7/h5,7-8H,1-4H2

InChI Key

XFIIZVMUSDFILM-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCl)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example 8 was repeated except for using 20.9 g (137 mmoles) of 3-methyl-5-chloro-1,4-pentanediol and 4.94 g (28.6 mmoles) of 4-chloro-o-xylylene glycol, instead of 19.0 g (137 mmoles) of 5-chloro-1,4-pentanediol and 3.95 g (28.6 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3]dioxepane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
4.94 g
Type
reactant
Reaction Step Three

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